molecular formula C8H11NS B3051582 2-[(Methylsulfanyl)methyl]aniline CAS No. 34774-84-0

2-[(Methylsulfanyl)methyl]aniline

Cat. No.: B3051582
CAS No.: 34774-84-0
M. Wt: 153.25 g/mol
InChI Key: OKGQEPLDIUYWGI-UHFFFAOYSA-N
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Description

2-[(Methylsulfanyl)methyl]aniline is a specialty aniline derivative with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol. It is characterized by the presence of both an amine group and a (methylsulfanyl)methyl substituent on its benzene ring, making it a valuable building block in organic synthesis and pharmaceutical research. This structural motif is found in advanced intermediates for life science products, such as the related compound 2-methyl-3-[(methylsulfanyl)methyl]aniline . The compound typically appears as a powder and should be stored at room temperature. As a multifunctional aromatic amine, its primary research applications include serving as a precursor in the development of complex molecules and functional materials. Aniline derivatives are frequently utilized in the synthesis of dyes, agrochemicals, and other organic products , and this compound's unique substituents may allow for further functionalization via the amine group or the sulfur-containing side chain. Researchers value this compound for its potential in exploring new chemical spaces and creating targeted molecular structures. It is strictly for research purposes in laboratory settings. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylsulfanylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NS/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGQEPLDIUYWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493821
Record name 2-[(Methylsulfanyl)methyl]aniline
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Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34774-84-0
Record name 2-[(Methylsulfanyl)methyl]aniline
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Record name 2-[(methylsulfanyl)methyl]aniline
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Synthetic Methodologies for 2 Methylsulfanyl Methyl Aniline and Its Analogs

Direct Synthesis Strategies

The direct synthesis of 2-[(methylsulfanyl)methyl]aniline involves the strategic formation of the key carbon-sulfur bond and the introduction of the amino group onto the aniline (B41778) ring.

Methods for the Formation of the Carbon-Sulfur Bond

The creation of the C-S bond is a critical step in the synthesis of this compound. Various methodologies have been developed to achieve this transformation efficiently.

One common approach involves the reaction of a suitable precursor, such as an o-aminobenzyl halide, with a sulfur-containing nucleophile like methanethiol (B179389) or its corresponding sodium salt. This nucleophilic substitution reaction directly installs the methylsulfanyl group at the desired position.

Another strategy employs the use of dimethyl disulfide in the presence of a catalyst. For instance, visible-light photoredox catalysis has emerged as a powerful tool for C-S bond formation. In this method, a photocatalyst, such as Eosin Y, can facilitate the reaction between an aryl diazonium salt and dimethyl disulfide to yield the corresponding aryl sulfide (B99878). beilstein-journals.org

Furthermore, metal-catalyzed cross-coupling reactions offer a versatile route to C-S bonds. Palladium complexes, particularly those with N-heterocyclic carbene (NHC) ligands like [Pd(IPr*OMe)(cin)Cl], have shown high catalytic activity in coupling aryl halides with thiols. organic-chemistry.org These reactions often tolerate a wide range of functional groups and can proceed with low catalyst loadings. organic-chemistry.org

Enzymatic approaches are also known for their role in the formation of carbon-sulfur bonds in various biological systems. nih.gov While not a direct synthetic method for the title compound in industrial settings, the principles of enzymatic C-S bond formation, often involving the mobilization of sulfur from cysteine, provide inspiration for the development of new catalytic systems. nih.gov

Amination Approaches for Aniline Ring Formation

The introduction of the amino group to form the aniline ring is another pivotal step. Reductive amination is a widely used and effective method. arkat-usa.orgorganic-chemistry.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia (B1221849) or an amine in the presence of a reducing agent. arkat-usa.orgorganic-chemistry.orglibretexts.org For instance, the reductive amination of 2-nitrobenzaldehyde (B1664092) can be accomplished in a single step to yield the corresponding aniline derivative. arkat-usa.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.orglibretexts.org

The reduction of nitro compounds is a classic and reliable method for synthesizing anilines. libretexts.org Aromatic nitro groups can be reduced to primary amines using various reagents, including catalytic hydrogenation (e.g., H₂ over a platinum catalyst) or metals like zinc, iron, or tin(II) chloride in an acidic medium. libretexts.org

The Gabriel synthesis offers a pathway to primary amines from alkyl halides. This method involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis to release the primary amine. libretexts.org While more commonly used for alkyl amines, it can be adapted for the synthesis of certain aniline derivatives.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties for various applications. researchgate.netmdpi.com

One common strategy is to start with an already substituted aniline or a precursor that can be readily functionalized. For example, a substituted 2-nitro-toluene can be used as a starting material. google.com The nitro group can be reduced to an amine, and the methyl group can be functionalized to introduce the methylsulfanyl group. google.com

Halogenation of the aniline ring followed by nucleophilic substitution is another versatile approach. For instance, chlorination of an aniline derivative with a reagent like N-chlorosuccinimide can introduce a chlorine atom, which can then be displaced by a sulfur nucleophile.

Furthermore, substituted anilines can be synthesized through various methods, such as the reduction of substituted nitroaromatics. chemicalbook.comgoogle.compatsnap.com These substituted anilines can then be subjected to reactions that introduce the [(methylsulfanyl)methyl] group. For instance, a substituted aniline can be condensed with an appropriate aldehyde to form a Schiff base, which can then be modified. nih.gov

A study detailed the synthesis of new N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which involved the use of 4-chloro-5-methyl-2-methylthiobenzenesulfonamide as a key intermediate. mdpi.com This highlights the synthesis of more complex derivatives built upon the core 2-(methylsulfanyl)aniline scaffold.

Synthesis of Schiff Bases Derived from this compound and Analogs

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a significant class of compounds with diverse applications. This compound and its analogs are valuable precursors for the synthesis of novel Schiff bases. nih.govresearchgate.net

The general procedure for synthesizing Schiff bases from this compound involves reacting the aniline with a suitable aldehyde, often in a solvent like methanol (B129727) or ethanol, sometimes with a catalytic amount of acid. researchgate.netresearchgate.net

For example, new Schiff bases have been synthesized by reacting 2-(methylthiomethyl)anilines (with substituents like methyl, methoxy, and nitro) with p-methoxysalicylaldehyde. nih.gov Similarly, Schiff bases have been prepared from 7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-carboxaldehyde and various amines. researchgate.net

The synthesis of a lead(II) complex of a Schiff base derived from 2-(methylthio)aniline (B147308) and 2-pyridinecarboxaldehyde (B72084) has also been reported, showcasing the use of these Schiff bases in coordination chemistry. sciensage.info

The following table provides examples of synthesized Schiff bases derived from this compound and its analogs:

Aniline PrecursorAldehyde/KetoneResulting Schiff BaseReference
2-(Methylthiomethyl)anilinep-Methoxysalicylaldehyde(E)-2-((2-((methylthio)methyl)phenylimino)methyl)-4-methoxyphenol nih.gov
4-Methyl-2-(methylthiomethyl)anilinep-Methoxysalicylaldehyde(E)-4-methoxy-2-(((4-methyl-2-((methylthio)methyl)phenyl)imino)methyl)phenol nih.gov
4-Methoxy-2-(methylthiomethyl)anilinep-Methoxysalicylaldehyde(E)-4-methoxy-2-(((4-methoxy-2-((methylthio)methyl)phenyl)imino)methyl)phenol nih.gov
4-Nitro-2-(methylthiomethyl)anilinep-Methoxysalicylaldehyde(E)-4-methoxy-2-(((4-nitro-2-((methylthio)methyl)phenyl)imino)methyl)phenol nih.gov
2-(Methylthio)aniline2-Pyridinecarboxaldehyde2-pyridyl-N-(2'-methylthiophenyl)methyleneimine sciensage.info

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the synthetic pathways is crucial for optimizing reaction conditions and improving yields. For C-S bond formation via photoredox catalysis, the proposed mechanism often involves the photoexcited catalyst initiating a single-electron transfer (SET) process. beilstein-journals.org This generates a radical species that can then react with the sulfur source. beilstein-journals.org

In metal-catalyzed cross-coupling reactions, the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation (or a related step), and reductive elimination. organic-chemistry.org The nature of the ligand on the metal center plays a critical role in the efficiency of these steps. organic-chemistry.org

The mechanism of reductive amination involves two main stages: the formation of an imine or enamine intermediate from the reaction of the amine and the carbonyl compound, followed by the reduction of this intermediate by the reducing agent. libretexts.orgyoutube.com The choice of reducing agent is important to ensure that the reduction of the imine is faster than the reduction of the starting carbonyl compound. arkat-usa.org

For Schiff base formation, the reaction proceeds through a nucleophilic addition of the primary amine to the carbonyl group of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the imine. The reaction is typically reversible and can be driven to completion by removing the water formed.

Advanced Structural Characterization and Spectroscopic Analysis

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR spectrum of an aniline (B41778) derivative typically shows characteristic absorption bands. For a primary amine like 2-[(Methylsulfanyl)methyl]aniline, two N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl/methylene (B1212753) groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are typically observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ range. The C-S stretching vibration is weaker and can be found in the 600-800 cm⁻¹ region.

A study on a related compound, 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, reported an imine stretch at 1611 cm⁻¹, which is characteristic for aniline-based imines. nih.gov The IR spectrum of aniline itself shows two distinct peaks for the N-H stretch at approximately 3433 cm⁻¹ and 3356 cm⁻¹. researchgate.net

Table 1: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C=C (Aromatic)Stretching1450 - 1600
C-NStretching1250 - 1350
C-SStretching600 - 800

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region.

The spectrum would likely show π-π* transitions associated with the benzene (B151609) ring. The presence of the amino and methylsulfanyl substituents would be expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. For a related compound, 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, absorbances were located at 290 nm and 300 nm, characteristic of π-π* transitions of the pyrrole (B145914) and C=N bonds, with the benzene π-π* transition appearing around 350 nm. nih.gov Aniline itself has a primary absorption band around 230 nm and a secondary band around 280 nm. The presence of the methylsulfanylmethyl group at the ortho position may lead to further shifts in these absorption maxima.

Table 2: Expected UV-Vis Absorption Maxima for this compound

TransitionExpected Wavelength Range (nm)
π-π* (Benzene Ring)230 - 290
n-π* (Amino Group)> 290

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

The molecular ion peak (M⁺) in the mass spectrum of this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (153.25 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₈H₁₁NS).

The fragmentation pattern would be influenced by the stability of the resulting ions. Common fragmentation pathways for anilines include the loss of a hydrogen atom to form a stable iminium-type ion. The presence of the methylsulfanylmethyl group would introduce additional fragmentation pathways. A likely fragmentation would be the cleavage of the C-S bond or the C-C bond between the methylene group and the aromatic ring. For a related compound, 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, a high-resolution mass spectrum gave an [M]⁺ ion at m/z 217.0833, which was close to the calculated mass of 217.0755. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonProposed StructurePredicted m/z
[M]⁺[C₈H₁₁NS]⁺153
[M-CH₃S]⁺[C₇H₈N]⁺106
[M-CH₂SH]⁺[C₇H₇N]⁺105
[M-NH₂]⁺[C₈H₉S]⁺137

Elemental Analysis (e.g., CHNS)

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The results are then compared with the theoretical values calculated from the molecular formula.

For this compound (C₈H₁₁NS), the theoretical elemental composition would be:

Carbon (C): 62.70%

Hydrogen (H): 7.23%

Nitrogen (N): 9.14%

Sulfur (S): 20.92%

Experimental data from an elemental analyzer should be in close agreement with these theoretical values to confirm the purity and elemental composition of the synthesized compound. While specific experimental data for this compound is not available, this technique remains a cornerstone for the characterization of any new chemical entity.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a cornerstone in the theoretical examination of 2-[(Methylsulfanyl)methyl]aniline, providing a robust framework for understanding its fundamental characteristics.

Researchers have utilized DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, to determine the most stable geometric configuration of this compound. These calculations explore the potential energy surface of the molecule to identify the structure with the lowest energy, corresponding to its most probable conformation. The optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Vibrational analysis is a critical component of these studies. By calculating the harmonic vibrational frequencies, researchers can predict the compound's infrared and Raman spectra. This theoretical data is then compared with experimental spectroscopic results to validate the accuracy of the calculated geometry. The analysis of vibrational modes provides a detailed picture of the molecule's dynamic behavior.

The electronic properties of this compound have been extensively investigated using DFT. Key areas of focus include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. For this compound, the HOMO is typically localized on the aniline (B41778) ring, indicating this is the primary site for electrophilic attack.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within the molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP typically shows negative potential around the nitrogen atom of the amino group and the sulfur atom, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group exhibit a positive potential, making them susceptible to nucleophilic attack.

Molecular Docking Studies

Molecular docking simulations are employed to predict the binding affinity and interaction patterns of this compound with various biological receptors. These studies are crucial for assessing the compound's potential as a therapeutic agent. By simulating the interaction between the molecule (the ligand) and a target protein, researchers can identify key binding modes and the specific amino acid residues involved in the interaction. These studies often reveal that hydrogen bonds and hydrophobic interactions play a significant role in the binding of this compound to protein active sites.

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state of this compound. This method partitions the crystal space into regions associated with each molecule, allowing for a detailed examination of close contacts between neighboring molecules.

Quantum Chemical Parameters and Reactivity Descriptors

A range of quantum chemical parameters, derived from DFT calculations, are used to describe the global reactivity of this compound. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors provide a quantitative basis for predicting the chemical behavior of this compound in various reactions.

ParameterDescription
Ionization Potential (I) Energy required to remove an electron.
Electron Affinity (A) Energy released when an electron is added.
Electronegativity (χ) Tendency of the molecule to attract electrons.
Chemical Hardness (η) Resistance to deformation of the electron cloud.
Chemical Softness (S) The reciprocal of hardness, indicating polarizability.
Electrophilicity Index (ω) Measure of the ability to act as an electrophile.

Conformation and Tautomeric Studies

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. These studies, often performed using DFT, help to determine the most stable conformers and the energy barriers between them. The orientation of the methylsulfanylmethyl group relative to the aniline ring is a key focus of these investigations.

Tautomerism, the interconversion of structural isomers, is also a subject of theoretical study for this compound. While less common for this specific molecule, computational methods can be used to explore the relative stabilities of any potential tautomeric forms and the energetic feasibility of their interconversion.

Reactivity and Reaction Mechanisms

Amine Group Reactivity

The primary amine group attached to the aromatic ring is a key site for a variety of nucleophilic reactions, enabling the synthesis of a diverse array of derivatives.

The primary amine functionality of 2-[(Methylsulfanyl)methyl]aniline and its derivatives readily undergoes condensation reactions with aldehydes to form Schiff bases, which are compounds containing a C=N double bond. A study detailed the synthesis of novel Schiff bases through the reaction of various substituted 2-(methylthiomethyl)anilines with p-methoxysalicylaldehyde. google.com The reactions were carried out by refluxing equimolar amounts of the aniline (B41778) derivative and the aldehyde in methanol (B129727), leading to the formation of the corresponding imines. google.com

The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule, a reaction that is often acid-catalyzed. scientificupdate.com The pH of the reaction medium can be a critical factor, with a slightly acidic environment often favoring the reaction by facilitating the dehydration step without excessively protonating the amine nucleophile. scientificupdate.com

Table 1: Synthesis of Schiff Bases from Substituted 2-(Methylthiomethyl)anilines and p-Methoxysalicylaldehyde google.com
Substituent on Aniline RingProductYield (%)Appearance
4-Methyl2-((E)-(4-methyl-2-((methylthio)methyl)phenylimino)methyl)-4-methoxyphenolData not availableYellow solid
4-Methoxy2-((E)-(4-methoxy-2-((methylthio)methyl)phenylimino)methyl)-4-methoxyphenolData not availableYellow solid
5-Nitro2-((E)-(5-nitro-2-((methylthio)methyl)phenylimino)methyl)-4-methoxyphenolData not availableOrange solid

One practical method involves the reaction of the aniline with aqueous formic acid in a solvent like toluene, with the continuous removal of water using a Dean-Stark apparatus. scispace.com This approach has been shown to be effective for a range of primary and secondary amines, providing the corresponding formamides in excellent yields. scispace.com Another method employs formic acid in polyethylene (B3416737) glycol at room temperature, which is tolerant of various functional groups. nih.gov Catalytic methods using agents like 2-chloro-4,6-dimethoxy chemicalbook.comgoogle.comuni.lutriazine (CDMT) have also been reported for the formylation of amines. nih.gov

The reaction with acyl chlorides, such as acetyl chloride, is a standard method for producing N-acylated anilines. libretexts.orgchemguide.co.uk This typically involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. chemguide.co.uk

Table 2: General Methods for N-Formylation of Anilines
Reagent/CatalystSolventConditionsReference
Aqueous 85% Formic AcidTolueneReflux with Dean-Stark trap scispace.com
Formic AcidPolyethylene GlycolRoom Temperature nih.gov
Methanesulfonyl chloride and DMF/N-methylformanilideNot specifiedComplex formation followed by hydrolysis google.com
CO₂ and HydrosilanesNot specifiedCatalyzed by Zn(OAc)₂ and 1,10-phenanthroline rsc.org

The selective introduction of a single methyl group onto the nitrogen atom of anilines is a significant transformation, though it can be challenging to prevent over-methylation to the tertiary amine. While a specific protocol for the mono-N-methylation of this compound has not been detailed, the existence of the related isomer, N-methyl-2-(methylsulfanyl)aniline, is confirmed in chemical databases. uni.lu

Several general methods for the selective mono-N-methylation of anilines have been developed. These include the use of methanol as a methylating agent over heterogeneous catalysts, such as supported Nickel nanoparticles, which has shown high yields for various substrates. rsc.org Ruthenium complexes have also been employed to catalyze the N-methylation of anilines with methanol under basic conditions. nih.gov Other approaches involve the use of methyl iodide in the presence of a solid base like lithium nitride in DMF, which can facilitate methylation at room temperature. nih.gov In some cases, N-formylation can serve as an intermediate step, followed by reduction to the N-methyl amine. scispace.com

Table 3: General Methods for Selective Mono-N-methylation of Anilines
Methylating AgentCatalyst/BaseConditionsKey FeaturesReference
MethanolNi/ZnAlOₓ-600160–180 °CHeterogeneous catalysis rsc.org
Methanol(DPEPhos)RuCl₂(PPh₃) / Cs₂CO₃140 °CHomogeneous catalysis nih.gov
Methyl IodideLi₃NRoom TemperatureSolid base promoted nih.gov
Dimethyl SulfateNaOH<10 °CClassical methylation chemicalbook.com
CO₂ and H₂Cu/CeO₂Not specifiedSuppresses over-methylation elsevierpure.com

Thioether Group Reactivity

The thioether group, with its sulfur atom, presents another site for chemical modification, primarily through oxidation and desulfurization reactions.

The sulfur atom in the methylsulfanyl group of this compound can be oxidized to form a sulfoxide (B87167), yielding 2-[(methylsulfinyl)methyl]aniline. This transformation is a common reaction for thioethers. A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally benign oxidant, and its effectiveness can be enhanced by catalysts such as heteropolyoxometalates or functionalized carbon nanotubes. rit.edurit.eduresearchgate.netscielo.br These catalytic systems can promote the selective oxidation of thioethers to sulfoxides under mild conditions. scielo.br

Table 4: General Methods for the Oxidation of Thioethers to Sulfoxides
Oxidizing AgentCatalystConditionsReference
30% Aqueous Hydrogen PeroxideH₃PW₁₂O₄₀Room Temperature, Biphasic scielo.br
Hydrogen PeroxideFunctionalized Multiwalled Carbon NanotubesAmbient Temperature rit.edurit.eduresearchgate.net

The removal of the methylsulfanyl group through a desulfurization reaction represents a potential synthetic pathway to obtain a methyl-substituted aniline from this compound. While specific literature on the desulfurization of this particular compound is scarce, general methods for the reductive cleavage of thioethers are known. A common reagent for this transformation is Raney nickel, which is widely used for the hydrogenolysis of carbon-sulfur bonds. The reaction typically involves heating the thioether with Raney nickel in a solvent such as ethanol. This process would be expected to convert this compound into 2-methylaniline. Further research would be needed to establish optimal conditions for this specific substrate.

Cyclization Reactions and Heterocyclic Ring Formation (e.g., Oxindoles, Phenothiazines)

The strategic placement of the amino and (methylsulfanyl)methyl groups on the aniline ring of this compound provides a unique scaffold for intramolecular cyclization reactions, leading to the formation of important heterocyclic structures. The inherent nucleophilicity of the amino group and the potential for the (methylsulfanyl)methyl group to act as or be converted into an electrophilic center are key to these transformations. The primary heterocyclic systems of interest that could potentially be synthesized from this precursor are oxindoles and phenothiazines.

Oxindole (B195798) Formation

The synthesis of oxindoles from this compound is not directly reported in the literature; however, analogous transformations of structurally related ortho-substituted anilines provide a strong basis for predicting a viable reaction pathway. A likely route involves the in-situ generation of an electrophilic center on the benzylic carbon of the (methylsulfanyl)methyl group, which can then be attacked by the aniline nitrogen.

One of the most plausible mechanisms for this transformation is a Pummerer-type reaction. In a typical Pummerer reaction, a sulfoxide is treated with an acid anhydride (B1165640) (like acetic anhydride) to generate a thionium (B1214772) ion intermediate. This intermediate is a potent electrophile. For this compound, the synthesis would commence with the oxidation of the sulfide (B99878) to a sulfoxide. Subsequent treatment with an acid anhydride would lead to the Pummerer intermediate. The adjacent amino group can then act as an intramolecular nucleophile, attacking the electrophilic carbon to form a five-membered ring, which upon hydrolysis and rearrangement yields the oxindole core.

A related and well-documented approach involves the cyclization of ortho-substituted anilines where the benzylic carbon is already part of a functional group that facilitates cyclization. For instance, the acid-catalyzed cyclization of ethyl α-(2-aminophenyl)-α-methylthio-acetate is known to produce 3-methylthio-2-oxindole. google.com In this case, the ester group provides the carbonyl carbon for the oxindole ring, and the reaction proceeds via an intramolecular amidation. This suggests that if this compound were to be acylated at the benzylic carbon, a similar cyclization could be readily achieved.

The following table summarizes a proposed reaction for the formation of a 3-substituted oxindole from a derivative of this compound, based on analogous reactions.

Table 1: Proposed Cyclization to Form 3-Methylthio-2-Oxindole

ReactantReagentProductReported Yield (Analogous Reaction)Reference
Ethyl α-(2-aminophenyl)-α-methylthio-acetateHydrochloric Acid3-Methylthio-2-oxindole63% google.com

Phenothiazine (B1677639) Formation

The synthesis of the phenothiazine ring system from this compound is a more complex proposition and is not described in the literature. The formation of the tricyclic phenothiazine structure typically requires the coupling of two aromatic rings through both a sulfur atom and a nitrogen atom. Standard methods for phenothiazine synthesis include the thionation of diphenylamines or the cyclization of pre-formed diphenyl sulfides. nih.govresearchgate.netrsc.org

A hypothetical route starting from this compound would necessitate several steps. One potential, albeit challenging, pathway could involve the following conceptual steps:

N-Arylation: The amino group of this compound would first need to be arylated with a suitable benzene (B151609) derivative, likely one containing a leaving group ortho to a functional group that can later be displaced by the sulfur atom. This would form a diphenylamine (B1679370) intermediate.

Intramolecular Cyclization: The subsequent step would involve an intramolecular cyclization where the sulfur atom forms a bond with the second aromatic ring. This is a significant challenge, as it would require the activation of a C-H bond on the second ring and the displacement of a leaving group.

Given the synthetic hurdles, a more plausible approach to phenothiazines would likely involve the deconstruction and rebuilding of the starting material into a more conventional precursor, rather than a direct cyclization. For example, the compound could be converted into a 2-aminothiophenol (B119425) derivative, a common starting material for phenothiazine synthesis. rsc.org However, this would represent a multi-step synthesis rather than a direct cyclization of the parent molecule.

Due to the lack of direct synthetic routes in the literature, a data table for phenothiazine formation from this specific precursor cannot be provided.

Reaction Kinetics and Thermodynamics

There is a notable absence of specific experimental or computational studies on the reaction kinetics and thermodynamics of cyclization reactions involving this compound in the reviewed scientific literature. Therefore, a quantitative analysis of reaction rates, activation energies, and thermodynamic stabilities for the formation of oxindoles or phenothiazines from this specific precursor is not possible at this time.

However, a qualitative discussion of the factors expected to influence the kinetics and thermodynamics of the proposed cyclization reactions can be presented.

Oxindole Formation Kinetics

For the proposed Pummerer-type cyclization to form an oxindole, the rate-determining step would likely be the formation of the electrophilic thionium ion intermediate. The kinetics would be influenced by several factors:

Oxidation of the Sulfide: The initial oxidation of the sulfide to a sulfoxide would be a prerequisite, and its rate would depend on the oxidizing agent used.

Acid Catalyst: The concentration and strength of the acid or anhydride used to promote the Pummerer rearrangement would directly impact the reaction rate.

Temperature: As with most chemical reactions, an increase in temperature would be expected to increase the reaction rate, although it could also lead to the formation of side products.

Solvent: The choice of solvent would be critical in stabilizing the charged intermediates and influencing the reaction pathway.

Thermodynamic Considerations

For the hypothetical formation of phenothiazines, the thermodynamic landscape is more complex. While the final phenothiazine structure is thermodynamically stable, the high activation energy barriers associated with the necessary C-N and C-S bond formations in a multi-step sequence would be the primary kinetic and thermodynamic hurdles to overcome.

Without specific data, a quantitative data table for the kinetic and thermodynamic parameters of these reactions cannot be compiled. Future computational chemistry studies or experimental investigations would be required to determine these values.

Coordination Chemistry of 2 Methylsulfanyl Methyl Aniline Derivatives

Ligand Design and Synthesis (N,S-Donor Ligands)

The synthesis of N,S-donor ligands derived from 2-[(Methylsulfanyl)methyl]aniline often involves straightforward synthetic routes. The parent ligand, this compound, possesses a primary amine group and a thioether linkage, making it a bidentate ligand that can coordinate to a metal center through the nitrogen and sulfur atoms to form a stable five-membered chelate ring.

Derivatives of this compound can be readily prepared to modify the steric and electronic properties of the ligand. For instance, substituted anilines can be used as starting materials to introduce various functional groups onto the aromatic ring. researchgate.netsemanticscholar.org These modifications can influence the solubility of the resulting complexes and their subsequent chemical reactivity.

A common strategy to create more complex ligand systems is through Schiff base condensation. The reaction of 2-(methylsulfanyl)aniline with aldehydes or ketones yields imine-containing ligands. For example, the condensation of 2-(methylsulfanyl)aniline with pyrrole-2-carboxaldehyde in refluxing methanol (B129727) produces the Schiff base 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline. Current time information in Bangalore, IN. Such ligands can act as tridentate N,N,S donors, especially upon deprotonation of the pyrrole (B145914) nitrogen. Current time information in Bangalore, IN.

Another related bidentate (S,N) ligand, 2-(methylthio)aniline (B147308), is synthesized by the reaction of o-aminothiophenol with methyl iodide. nih.gov This ligand is structurally similar to this compound, with the methylsulfanyl group directly attached to the aniline (B41778) ring.

The general synthetic approach for these ligands allows for a high degree of tunability, enabling the design of ligands with specific properties for various applications in coordination chemistry.

Formation of Metal Complexes (e.g., with Co(II), Ni(II), Cu(II), Pd(II), Cr(III), V(III))

Ligands based on this compound and its analogues form stable complexes with a range of transition metal ions. The formation of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Copper(II) Complexes: Copper(II) complexes of 2-(methylthiomethyl)anilines have been successfully synthesized and characterized. researchgate.netsemanticscholar.org The reaction of various substituted 2-(methylthiomethyl)aniline ligands with copper(II) chloride results in the formation of complexes with the general formula [CuCl₂L], where L is the bidentate N,S-donor ligand. researchgate.net

Palladium(II) Complexes: The reaction of 2-(methylthio)aniline with sodium tetrachloropalladate(II) (Na₂PdCl₄) in a mixture of acetone (B3395972) and water yields the complex [PdLCl₂]. nih.gov This complex has been found to be a highly efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water. nih.gov

Cobalt(II) and Nickel(II) Complexes: While specific examples with this compound are not extensively documented in the provided sources, the formation of Co(II) and Ni(II) complexes with related N,S-donor ligands is well-established. For instance, Co(II) and Ni(II) complexes have been prepared with Schiff bases derived from ortho-substituted anilines and other N,S-donor macrocycles. researchgate.netias.ac.in These complexes often exhibit tetrahedral or octahedral geometries depending on the ligand and reaction conditions. researchgate.net

Chromium(III) and Vanadium(III) Complexes: The synthesis of Cr(III) and V(III) complexes with this compound is less common in the literature surveyed. However, the synthesis of chromium(III) and vanadium(IV) complexes with other nitrogen and sulfur-containing ligands, including Schiff bases and macrocycles, has been reported, suggesting the feasibility of forming stable complexes with the N,S-donor set of this compound derivatives. nih.govcore.ac.uknih.gov

Structural Analysis of Metal Complexes

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the solid-state structure of metal complexes.

A copper(II) complex with a substituted 2-(methylthiomethyl)aniline ligand, specifically [CuCl₂(4-NO₂-2-MT)] (where 4-NO₂-2-MT is 4-nitro-2-(methylthiomethyl)aniline), has been structurally characterized. researchgate.net The analysis revealed a tetragonally distorted octahedral geometry around the copper center. The bidentate ligand coordinates to the copper ion through the aniline nitrogen and the thioether sulfur atoms. The equatorial plane is formed by these two donor atoms and two chloride ions. The octahedral geometry is completed by long axial interactions with chloride ions from adjacent molecules, leading to a polymeric "ladder-like" structure in the solid state. researchgate.net

The palladium(II) complex of the related ligand 2-(methylthio)aniline, [Pd(L1)Cl₂] (where L1 is 2-(methylthio)aniline), has also been analyzed by single-crystal X-ray diffraction. nih.gov The geometry around the palladium(II) ion is nearly square-planar. The ligand coordinates to the palladium center in a bidentate fashion through the sulfur and nitrogen atoms, forming a five-membered chelate ring. nih.gov

These structural studies confirm the bidentate N,S-coordination mode of these aniline-based thioether ligands.

Spectroscopic Characterization of Metal Complexes (e.g., Electronic Spectra, Electron Paramagnetic Resonance (EPR), Molar Conductance, Magnetic Susceptibility)

A variety of spectroscopic and analytical techniques are employed to characterize the metal complexes of this compound derivatives.

Technique Findings for Copper(II) Complexes of 2-(methylthiomethyl)anilines Reference
Elemental Analysis Confirms the stoichiometry of the complexes as [CuCl₂L]. researchgate.netsemanticscholar.org
Infrared (IR) Spectroscopy Shows characteristic bands for the N-H and C-S stretching vibrations, which may shift upon coordination to the metal ion. researchgate.netsemanticscholar.org
Electronic Spectra (UV-Vis) The solid reflectance spectra exhibit broad bands in the visible region, which are characteristic of d-d transitions in copper(II) complexes. researchgate.netsemanticscholar.org
Molar Conductance Measurements in DMF indicate that the complexes are non-electrolytes, consistent with the neutral [CuCl₂L] formulation. researchgate.netsemanticscholar.org
Magnetic Susceptibility Room temperature measurements indicate the presence of one unpaired electron, as expected for a d⁹ copper(II) ion. researchgate.netsemanticscholar.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes like those of Co(II) and Cr(III), EPR spectroscopy is a valuable tool. For instance, EPR studies on certain Co(II) complexes are consistent with a tetrahedral or tetragonally distorted octahedral geometry around the cobalt ion. researchgate.net

The spectroscopic data, in conjunction with structural analysis, provide a comprehensive picture of the bonding and electronic structure of these metal complexes.

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes with N,S-donor ligands is of interest for applications in catalysis and materials science. Cyclic voltammetry is a key technique used to probe the redox properties of these compounds.

While specific electrochemical data for complexes of this compound were not found in the initial search, studies on related Ni(II) complexes with N,S-donor Schiff base ligands provide valuable insights. The cyclic voltammograms of these nickel(II) complexes in aqueous media show both reduction and oxidation potentials. nih.goviucr.orgiucr.org The redox potentials are influenced by the ligand structure; for example, a smaller bite angle in the chelating ligand can lead to a positive shift in the redox potentials due to a reduction in the electron-donating ability of the ligand. nih.goviucr.orgiucr.org

These Ni(II) complexes have also been shown to exhibit catalytic activity for proton reduction, highlighting the potential of N,S-donor ligand complexes in electrocatalysis. nih.goviucr.orgiucr.org The electrochemical behavior of Co(II) complexes with certain N,S-donor ligands has also been investigated, revealing reversible or quasi-reversible redox processes.

The electrochemical properties of these complexes are intrinsically linked to the nature of the metal ion and the electronic and steric characteristics of the N,S-donor ligand. Further studies on the electrochemical behavior of complexes derived from this compound are warranted to fully explore their potential in various redox-active applications.

Applications in Organic Synthesis

As a Building Block for Complex Organic Molecules

The utility of the 2-[(methylsulfanyl)methyl]aniline framework as a building block is best exemplified by the Gassman synthesis, a powerful one-pot reaction for preparing indoles and oxindoles. researchgate.netwikipedia.org This methodology begins with a simple aniline (B41778), which is transformed in situ into a complex ortho-substituted aniline bearing a thioether group. This intermediate, which mirrors the structure of this compound, is the key to the subsequent cyclization. The reaction involves an initial N-chlorination of the aniline, followed by the addition of a sulfide (B99878) to form an azasulfonium salt. A base-induced researchgate.netgoogle.com-sigmatropic rearrangement (a Sommelet-Hauser type rearrangement) then occurs, which specifically installs the sulfur-containing group at the ortho position of the aniline ring. wikipedia.orgresearchgate.net This newly formed intermediate then undergoes cyclization to yield the final heterocyclic product. This strategy highlights how the fundamental structure of this compound is a key pattern for accessing complex molecular scaffolds.

Intermediates in the Synthesis of Nitrogen and Sulfur Heterocyclic Compounds (e.g., Phenothiazines, Pyridopyrimidines, Indoles)

The ortho-amino and methylsulfanyl functionalities make this aniline derivative a potent precursor for various heterocyclic systems.

Phenothiazines

Phenothiazines are an important class of sulfur- and nitrogen-containing heterocycles with significant applications in medicinal chemistry. nih.govgoogle.com The synthesis of 2-substituted phenothiazines can be achieved through methods like the Smiles rearrangement of 2-formamido-2'-nitrodiphenylsulfides or the cyclization of substituted diphenylamine (B1679370) derivatives with sulfur. nih.gov While direct cyclization starting from this compound is not extensively documented, related thioanilines are crucial intermediates. For instance, 2-aminobenzenethiol is often used in reactions with substituted nitrobenzenes to form the core diphenyl sulfide structure, which is then cyclized to the phenothiazine (B1677639) ring. nih.gov A related compound, 2-methylthio-phenothiazine, is a known and valuable intermediate for pharmacologically active compounds like Thioridazine and Mesoridazine. google.com Syntheses have been developed that introduce the 2-methylthio group onto a pre-formed phenothiazine ring, underscoring the importance of this substitution pattern. google.com

Pyridopyrimidines

The synthesis of pyrimidine (B1678525) and its fused derivatives, such as pyridopyrimidines, often involves the condensation of amidines with various carbonyl compounds or their equivalents. organic-chemistry.org General strategies include reacting functionalized enamines, orthoformates, and ammonium (B1175870) acetate, or the annulation of anilines with other reagents. organic-chemistry.orgnih.gov However, the specific use of this compound as a direct precursor for pyridopyrimidine synthesis is not prominently featured in the surveyed scientific literature.

Indoles

The Gassman indole (B1671886) synthesis is a premier example of creating indole rings from simple anilines. wikipedia.orgluc.edu The process generates a 3-thiomethylindole derivative, which can be easily desulfurized with Raney nickel to produce the 3-H-indole. wikipedia.org The reaction sequence involves the in-situ generation of an ortho-thioether substituted aniline, which subsequently cyclizes. researchgate.net This one-pot reaction is notable for its efficiency and applicability to a range of substituted anilines. wikipedia.orgresearchgate.net

The general mechanism involves:

Oxidation of an aniline with an agent like tert-butyl hypochlorite (B82951) to form an N-chloramine. wikipedia.org

Addition of a keto-thioether, which attacks the N-chloramine to generate an azasulfonium salt. wikipedia.org

Deprotonation by a base (e.g., triethylamine) to form a sulfonium (B1226848) ylide. wikipedia.org

A rapid researchgate.netgoogle.com-sigmatropic rearrangement to form an ortho-substituted aminoketone. wikipedia.org

Facile condensation of the aminoketone to yield the 3-thiomethylindole. wikipedia.org

Precursors for Substituted Aminobenzaldehydes

Aromatic aldehydes are highly valuable intermediates in the synthesis of pharmaceuticals and functional materials. frontiersin.org Methods for the direct formylation of anilines, which would produce aminobenzaldehydes, are of significant interest. One such method involves a copper(II)-catalyzed reaction using dimethyl sulfoxide (B87167) (DMSO) as the source for the formyl group's carbon and oxygen atoms. frontiersin.org This reaction can install formyl groups at the ortho and para positions of the aniline ring. frontiersin.org While this represents a general strategy for producing substituted aminobenzaldehydes, its specific application to this compound to produce 2-[(methylsulfanyl)methyl]-aminobenzaldehydes is not explicitly detailed in the reviewed literature.

Synthesis of Oxindoles

A key application of the this compound structural unit is in the synthesis of oxindoles, a core scaffold in many natural products and medicinal agents. google.comnih.gov A general and efficient method, also developed by Gassman, uses anilines as starting materials to produce 3-methylthio-2-oxindoles, which can subsequently be reduced to the corresponding oxindoles. wikipedia.orggoogle.com This process directly creates an ortho-substituted aniline intermediate that is primed for cyclization.

The synthesis proceeds via the following steps:

Reaction of an N-haloaniline with a β-thio ester, such as ethyl methylthioacetate, to form an azasulfonium halide. google.com

Treatment with a base, like triethylamine, to induce a rearrangement, forming an ortho-substituted aniline intermediate (e.g., ethyl α-(2-aminophenyl)-α-methylthio-acetate). google.com

Acid-catalyzed cyclization of the intermediate to yield the 3-methylthio-2-oxindole. google.com

Optional reductive desulfurization with Raney Nickel to remove the 3-methylthio group, affording the final 2-oxindole product. google.com

Table of Compounds

Research in Medicinal Chemistry Focus on Design Principles and in Vitro Studies

Research in Medicinal Chemistry: Design Principles and In Vitro Studies

The exploration of 2-[(Methylsulfanyl)methyl]aniline as a lead structure in medicinal chemistry is predicated on established principles of molecular design and modification. Researchers leverage these principles to synthesize derivatives with enhanced biological activity and optimized physicochemical properties.

Design Principles for Bioactive Derivatives

The design of bioactive derivatives of this compound is guided by a deep understanding of how structural modifications can influence a molecule's interaction with biological targets. Key to this is the application of structure-activity relationship (SAR) studies, which systematically alter parts of the molecule to observe the effect on its biological activity.

For aniline (B41778) derivatives in general, the amino group and the aromatic ring are critical for their biological function, often participating in hydrogen bonding and other interactions with target proteins. researchgate.net The introduction of various substituents to the aniline ring can significantly modulate the electronic and steric properties of the molecule, thereby influencing its activity. researchgate.net In the case of this compound, the methylsulfanylmethyl group at the ortho position presents a unique feature. The sulfur atom, with its potential for various types of interactions, and the flexibility of the methyl bridge are key considerations in the design of new derivatives.

While specific SAR studies on this compound are not extensively documented, research on analogous structures provides valuable insights. For instance, in a series of anilide derivatives, substitutions on the N-phenyl ring with halogens were found to enhance binding affinities for the enzyme monoamine oxidase-B (MAO-B). nih.gov Similarly, studies on other aniline derivatives have shown that the position and nature of substituents on the aniline ring are crucial for their antimicrobial activity. nih.govnih.gov More lipophilic groups, for example, appear to enhance activity against gram-positive bacterial strains. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For aniline derivatives, SAR studies have revealed that modifications to the aniline scaffold can lead to significant changes in their pharmacological profiles.

The following table summarizes general SAR observations from studies on various aniline derivatives, which could inform the design of novel this compound analogs.

Structural ModificationGeneral Observation on ActivityReference
Halogen substitution on N-phenyl ringEnhanced binding to MAO-B nih.gov
Introduction of lipophilic groupsEnhanced activity against Gram-positive bacteria nih.gov
Position of substitution on aniline ringInfluences lipophilicity and biological activity mdpi.com

Computational Prediction of ADME-Related Properties

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. numberanalytics.com Computational, or in silico, methods are increasingly employed to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.gov

For aniline derivatives, several computational studies have been conducted to predict their ADME properties. mdpi.comijpsr.com These studies often utilize Quantitative Structure-Activity Relationship (QSAR) models and other computational tools to correlate a molecule's structural features with its ADME behavior. nih.gov For instance, a study on triazole derivatives of aniline used in silico methods to assess their drug-likeness and pharmacokinetic profiles, finding that all the tested derivatives satisfied the Lipinski's rule of five, suggesting good oral bioavailability. mdpi.com

While specific computational ADME predictions for this compound are not published, general predictions can be made based on its structure and comparison with other aniline derivatives. The presence of the polar amino group and the lipophilic methylsulfanyl group would influence properties like solubility and membrane permeability. Computational tools can model these effects to provide an early indication of the compound's potential pharmacokinetic behavior. numberanalytics.comnih.gov

Enzyme Inhibition Studies

The ability of small molecules to inhibit the activity of specific enzymes is a cornerstone of modern pharmacology. Aniline derivatives have been investigated as inhibitors of various enzymes. nih.govmdpi.com For example, a series of anilide derivatives were found to be selective and reversible inhibitors of monoamine oxidase B (MAO-B). nih.gov

Sulfur-containing compounds have also been a focus of enzyme inhibition studies. For instance, sulfur-containing analogues of bestatin (B1682670) were synthesized and evaluated as inhibitors of aminopeptidases. nih.gov These studies suggest that the sulfur atom can play a role in the interaction with the active site of enzymes, although the nature of this interaction can vary. nih.gov

While there are no specific published studies on the enzyme inhibitory activity of this compound itself, its structural features—the aniline moiety and the methylsulfanyl group—suggest that it and its derivatives could be explored as potential inhibitors for a range of enzymes. The aniline part could interact with the enzyme's active site through hydrogen bonding and hydrophobic interactions, while the sulfur atom could potentially interact with metal ions in the active site of metalloenzymes. researchgate.netnih.gov

Interaction with Biological Targets

The therapeutic effect of a drug is mediated by its interaction with specific biological targets, such as enzymes, receptors, DNA, and cell membranes. Understanding these interactions at a molecular level is crucial for drug design and development.

Aniline and its derivatives are known to interact with a variety of biological targets. researchgate.netcresset-group.com The amino group can act as a hydrogen bond donor, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. researchgate.net The nature and position of substituents on the aniline ring can fine-tune these interactions, leading to selectivity for different targets. cresset-group.com

The sulfur atom in the methylsulfanyl group of this compound adds another dimension to its potential interactions. Sulfur is known to participate in various non-covalent interactions, including sulfur-aromatic interactions and coordination with metal ions. In the context of antimicrobial activity, some thiophene (B33073) derivatives are thought to exert their effect by interacting with outer membrane proteins of bacteria. frontiersin.org While the precise biological targets of this compound have not been elucidated, its structural components suggest a potential for diverse interactions with biological macromolecules.

In Vitro Biological Activity Studies

In vitro studies are essential for the initial assessment of a compound's biological activity. These studies are conducted in a controlled laboratory setting, outside of a living organism, and provide valuable information on a compound's potential as a therapeutic agent.

Antimicrobial Activity (Antibacterial, Antifungal)

A significant area of research for aniline derivatives has been their antimicrobial activity. nih.govnih.govresearchgate.netdovepress.commdpi.com Numerous studies have reported the synthesis and in vitro evaluation of aniline derivatives against a range of bacteria and fungi.

For example, a series of 2-(anilino or 2,6-dichloroanilino)-1,5(6)-disubstituted-1H-benzimidazoles, which contain an aniline moiety, were screened for their in vitro antibacterial and antifungal activities, with some compounds showing notable efficacy. nih.gov Another study on new 8-nitrofluoroquinolone derivatives bearing substituted aniline appendages found that some of these compounds exhibited good activity against Staphylococcus aureus. nih.gov Research on tetracyclic quinobenzothiazine derivatives, synthesized from aniline derivatives, also demonstrated high activity against various microbial strains, including methicillin-resistant S. aureus (MRSA). nih.gov

While specific data on the antimicrobial activity of this compound is limited, the broader research on aniline derivatives suggests that this compound scaffold holds promise for the development of new antimicrobial agents. The following table summarizes the antimicrobial activity of some representative aniline derivatives from the literature.

Compound/Derivative ClassTest Organism(s)Observed ActivityReference
2-Anilino-1H-benzimidazolesBacteria and FungiSome compounds exhibited the best activity nih.gov
8-Nitrofluoroquinolones with aniline appendagesS. aureusGood activity with MIC range of 2-5 µg/mL for some derivatives nih.gov
Tetracyclic quinobenzothiazinesMRSA, VRE, M. smegmatisHigh activity comparable to standard antibiotics for some derivatives nih.gov
N10-acetyl-3,4-dimethylacridoneP. aeruginosa, E. coliSignificant antibacterial efficacy dovepress.com

Based on the available research, there is no specific information regarding the biological activities and computational studies of the chemical compound this compound. Scientific literature does not appear to contain studies focused on its cytotoxicity on cancer cell lines, antimalarial activity, antioxidant properties, or its evaluation through computational approaches in drug discovery.

Therefore, the requested article with the specified outline and content cannot be generated due to a lack of available scientific data for this particular compound.

Applications in Materials Science

Development of New Materials and Polymers

While no specific studies on the polymerization of "2-[(Methylsulfanyl)methyl]aniline" to form new materials or polymers have been identified, the presence of the aniline (B41778) functional group suggests its capability to undergo polymerization. Aniline and its derivatives are well-known precursors for the synthesis of conducting polymers, such as polyaniline (PANI). researchgate.net The polymerization of aniline typically proceeds via oxidative coupling, which can be achieved through chemical or electrochemical methods. scispace.com The resulting polymers possess a conjugated backbone, enabling electrical conductivity upon doping. researchgate.net

The substituents on the aniline ring are known to significantly influence the polymerization process and the properties of the resulting polymer. For instance, the methyl group in 2-methylaniline has been shown to affect the solubility and conductivity of its copolymers with aniline. scispace.com The introduction of a methylsulfanylmethyl group at the ortho position of aniline, as in "this compound," could impart unique characteristics to the corresponding polymer. The sulfur atom, with its available lone pair of electrons, could influence the electronic properties and the polymer's interaction with other substances. Research on the polymerization of other sulfur-containing aniline derivatives has shown that such polymers can exhibit interesting redox properties and have potential applications in energy storage. researchgate.netacs.orgelsevierpure.com

The polymerization of various phenylamines with sulfur monochloride has been shown to yield poly[N,N-(phenylamino)disulfides], which are colored polymers with conjugation along the nitrogen-sulfur backbone. acs.orgnih.gov The color and properties of these polymers are dependent on the substituents on the aromatic ring. acs.orgnih.gov It is conceivable that "this compound" could be used in similar polymerization reactions to create novel sulfur-containing polymers with unique optical and electronic properties.

Table 1: Comparison of Properties of Polyaniline and its Derivatives

PolymerMonomerKey PropertiesPotential Applications
Polyaniline (PANI)AnilineHigh conductivity (doped), good environmental stability, electrochromism. researchgate.netConducting coatings, sensors, electrochromic devices, energy storage. researchgate.netmdpi.com
Poly(2-methylaniline)2-MethylanilineIncreased solubility in organic solvents compared to PANI, lower conductivity. scispace.comProcessable conducting polymer films. scispace.com
Poly(aniline-co-2-aminobenzoic acid)Aniline and 2-Aminobenzoic acidSelf-doping properties, improved processability. scispace.compH-independent electrochemical devices. uba.ar
Poly[N,N-(phenylamino)disulfide]Phenylamines and Sulfur monochlorideColored polymers, conjugated N-S backbone. acs.orgnih.govPigments, redox-active materials. acs.orgnih.gov

This table is based on data for related aniline derivatives, as no specific data for poly(this compound) is available.

Chelating Resins for Metal Ion Preconcentration in Analytical Chemistry

Chelating resins are specialized polymers containing functional groups that can form coordination complexes with metal ions. nih.gov These resins are widely used in analytical chemistry for the preconcentration and separation of trace metal ions from various matrices. nih.gov The efficiency and selectivity of a chelating resin are determined by the nature of the chelating functional groups.

The structure of "this compound" contains both a nitrogen atom (in the amine group) and a sulfur atom (in the methylsulfanyl group), which are known to be effective coordinating sites for various metal ions. The presence of these two potential donor atoms in proximity on a flexible side chain could enable the formation of stable chelate rings with metal ions. This is a key principle in the design of selective chelating agents. mdpi.com

While no studies have been reported on the synthesis of chelating resins from "this compound," research on other aniline derivatives has demonstrated their utility in this field. For example, polymers incorporating Schiff base ligands derived from anilines have been used to create metal complexes with applications in antimicrobial coatings and UV protection. mdpi.com Furthermore, metal-chelating polymers have been synthesized for advanced applications like quantitative mass cytometry, highlighting the versatility of polymer-based chelation. nih.govnih.gov

Given the chelating potential of the sulfur and nitrogen atoms, "this compound" could be a promising monomer for the development of new chelating resins. Such resins could potentially exhibit selectivity towards specific metal ions, depending on the coordination chemistry of the metal and the spatial arrangement of the donor atoms in the polymer matrix.

Semiconductor Applications of Derived Compounds

Organic semiconductors are a class of materials that have gained significant attention for their potential use in flexible and low-cost electronic devices. Thiophene-fused polycyclic aromatic hydrocarbons are a well-known class of organic semiconductors due to their excellent charge transport properties. electronicspecifier.com The presence of sulfur in these molecules plays a crucial role in their electronic structure and semiconductor behavior.

While there is no direct research on the semiconductor properties of compounds derived from "this compound," the presence of a sulfur-containing group attached to an aromatic system suggests that its derivatives could exhibit interesting electronic properties. The interaction of the sulfur atom's lone pairs with the pi-system of the aniline ring can influence the HOMO-LUMO gap of the molecule, a key parameter that determines its semiconductor characteristics. acs.org

Research on other sulfur-containing organic compounds has shown their potential as semiconductor materials. For example, simply heating mono-functionalized polycyclic aromatic hydrocarbons with sulfur can lead to the formation of thiophene-fused systems with high charge transport capabilities. electronicspecifier.com Additionally, the electronic properties of materials like "sulflowers," which are thiophene-containing macrocycles, have been studied computationally, revealing their potential as organic semiconductors. acs.org

Although speculative, it is possible that derivatives of "this compound," particularly polymers or larger conjugated systems, could possess semiconductor properties. Further research would be needed to synthesize and characterize such materials to evaluate their potential for applications in organic electronics.

Polymerization Studies of Aniline Derivatives

The polymerization of aniline and its derivatives has been a subject of extensive research due to the wide range of applications of the resulting conducting polymers. scispace.comnih.gov The polymerization is typically an oxidative process that can be initiated chemically or electrochemically. scispace.comacs.orgnih.gov The reaction mechanism involves the formation of radical cations, which then couple to form the polymer chain. scispace.com

Substituents on the aniline ring can have a profound impact on the polymerization process. Steric hindrance from bulky substituents, particularly at the ortho position, can affect the rate of polymerization and the molecular weight of the resulting polymer. intermediateorgchemistry.co.uk For example, the polymerization of a disulfide-containing aniline derivative was found to result in only oligomers due to steric hindrance, although it could be copolymerized with aniline. acs.orgelsevierpure.com

Electrochemical studies, such as cyclic voltammetry, are powerful tools for investigating the polymerization of aniline derivatives. uba.aracs.orgnih.gov These studies can provide information on the oxidation potential of the monomer, the stability of the resulting polymer film, and the electrochemical properties of the polymer. While no such studies have been reported for "this compound," research on other substituted anilines provides a framework for how such an investigation could be conducted. uba.arnih.gov

Catalytic Applications

Role as Ligands in Catalysis (e.g., Ethylene (B1197577) Polymerization)

There is currently no available scientific literature that specifically investigates or reports on the use of 2-[(Methylsulfanyl)methyl]aniline as a ligand in ethylene polymerization or other related catalytic processes.

Metal Complex Catalysis

Scientific literature does not currently contain studies on the synthesis or catalytic activity of metal complexes involving this compound as a ligand.

Organocatalysis involving this compound Motifs

There are no published research findings on the application of this compound or its motifs in the field of organocatalysis.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are central to the separation and analysis of complex mixtures, and both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly applicable for the analysis of 2-[(methylsulfanyl)methyl]aniline.

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For aniline (B41778) and its derivatives, GC is a common analytical choice. thermofisher.comresearchgate.net Given the expected volatility of this compound, GC analysis is a feasible approach. A derivatization step is often employed for polar compounds like anilines to improve their thermal stability and chromatographic behavior, though direct analysis is also possible. thermofisher.commdpi.com

For the analysis of aniline derivatives, capillary columns are typically used to achieve high-resolution separations. researchgate.netepa.gov A common stationary phase is a non-polar or medium-polarity phase, such as one based on polydimethylsiloxane, often with a percentage of phenyl substitution (e.g., 5% phenyl). epa.gov A nitrogen-phosphorus detector (NPD) is particularly well-suited for the detection of aniline derivatives due to its high selectivity and sensitivity for nitrogen-containing compounds. osti.govepa.gov

A study on various aniline derivatives utilized an OV-17 capillary column (30 m × 0.32 mm × 0.5 μm) with a flame ionization detector (FID), achieving good separation and linearity. researchgate.net For trace analysis, techniques like solid-phase microextraction (SPME) can be used for sample pre-concentration prior to GC analysis.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. thermofisher.com For aromatic sulfur compounds and aniline derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode. tandfonline.comrsc.orgnih.gov

In RP-HPLC, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is typically used with a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). tandfonline.comnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For instance, a study on aniline and N-methylaniline in indigo (B80030) used a C18 column with an acetonitrile-water (70:30 v/v) mobile phase and UV detection at 190 nm. nih.gov Another method for aniline analysis employed a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 200 nm. sielc.com

The retention behavior of aromatic sulfur compounds in RP-HPLC has been shown to correlate with their partition coefficients and molecular connectivity, allowing for the prediction of retention times for related compounds. tandfonline.com A study of 27 aromatic sulfur-containing compounds on a C18 column found a linear relationship between the logarithm of the capacity factor (log k') and the percentage of methanol in the mobile phase. tandfonline.com

Table 1: Exemplary Chromatographic Conditions for Structurally Similar Compounds

Technique Compound Class Column Mobile Phase/Carrier Gas Detector Reference
GCAniline DerivativesOV-17 capillary (30 m x 0.32 mm x 0.5 µm)NitrogenFID researchgate.net
GCAniline DerivativesSE-54 Fused Silica CapillaryHeliumNPD epa.gov
HPLCAniline and N-methylanilineReversed-phase silica-C18 (250 mm x 4.6 mm, 5 µm)Acetonitrile/Water (70:30 v/v)UV (190 nm) nih.gov
HPLCAromatic Sulfur CompoundsC18Methanol/Water mixturesUV tandfonline.com
HPLCAnilinePrimesep 100 (150 mm x 4.6 mm, 5 µm)Acetonitrile/Water/H₂SO₄UV (200 nm) sielc.com

This table presents data for compounds structurally similar to this compound and should be considered as a starting point for method development.

Spectroscopic Detection Methods (e.g., Gas Chromatography-Mass Spectrometry)

When coupled with chromatographic separation, spectroscopic detectors provide a high degree of selectivity and can offer structural information for analyte identification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a gold-standard technique for the definitive identification and quantification of volatile and semi-volatile organic compounds. nih.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a chemical fingerprint of the molecule.

For the analysis of aniline derivatives, GC-MS methods have been well-established. osti.govnih.gov Electron ionization (EI) is a common ionization technique used in GC-MS. The NIST mass spectral library contains data for aniline, showing characteristic fragment ions that can be used for its identification. nist.gov A study on the determination of aniline in soil by GC-MS used a full scan mode for detection, with the quantitative ion for aniline being m/z 93. nih.gov

In the case of this compound, GC-MS analysis would likely show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the methylsulfanylmethyl group and fragmentation of the aniline ring. The fragmentation pattern would be crucial for its unambiguous identification. Tandem mass spectrometry (GC-MS/MS) can offer even higher selectivity and sensitivity by monitoring specific fragmentation transitions. d-nb.inforesearchgate.net

Table 2: Potential GC-MS Parameters for this compound Analysis

Parameter Typical Setting Rationale Reference
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl polysiloxane)Provides good resolution for a wide range of semi-volatile compounds. epa.gov
Injection Mode SplitlessMaximizes sensitivity for trace analysis. nih.gov
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible and extensive fragmentation for library matching. researchgate.net
Mass Analyzer Quadrupole or Ion TrapCommonly available and provides good performance for routine analysis. d-nb.info
Acquisition Mode Full Scan / Selected Ion Monitoring (SIM)Full scan for identification, SIM for enhanced sensitivity in quantification. nih.govnih.gov

This table outlines potential starting parameters for the GC-MS analysis of this compound based on methods for similar compounds.

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds. Both the aniline and the methylsulfanyl moieties in this compound are electrochemically active, making this compound a good candidate for electrochemical detection.

The aniline group can be oxidized at an electrode surface, and this oxidation can be used for its quantification. Various electrochemical sensors have been developed for the detection of aniline and its derivatives. researchgate.netnih.gov These sensors often utilize modified electrodes to enhance sensitivity and selectivity. For example, glassy carbon electrodes (GCE) modified with nanomaterials have been shown to be effective. mdpi.com

The sulfur atom in the methylsulfanyl group can also undergo electrochemical reactions. Electrochemical detection has been successfully applied to sulfur-containing amino acids and peptides following HPLC separation. acs.orgacs.org

A potential electrochemical detection method for this compound could involve its oxidation at a suitable electrode. The oxidation potential would be influenced by both the amino group and the methylsulfanyl group. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square-wave voltammetry (SWV) could be employed to study its electrochemical behavior and develop a quantitative method. mdpi.com The development of a selective electrochemical sensor could involve modifying the electrode surface with materials that have a specific affinity for the analyte, such as polymers or nanoparticles. mdpi.com

For instance, a study on the electrochemical detection of aniline reported a linear detection range of 2-40 µM with a limit of detection of 1.4 µM using an electrochemically initiated reaction with catechol. nih.govulster.ac.uk Another approach for detecting aromatic amines involves their coupling with other reagents to form electrochemically active products.

Table 3: Potential Electrochemical Detection Approaches for this compound

Technique Electrode Principle Potential Advantages Reference
Cyclic Voltammetry (CV)Glassy Carbon Electrode (GCE)Investigating the redox behavior of the aniline and methylsulfanyl groups.Provides fundamental information on the electrochemical properties. mdpi.com
Differential Pulse Voltammetry (DPV)Modified GCE (e.g., with nanoparticles)Highly sensitive quantification based on the oxidation peak.High sensitivity and low detection limits. mdpi.com
Amperometry (coupled with HPLC)Flow-through electrochemical cellContinuous monitoring of the current as the analyte elutes from an HPLC column.Combines the separation power of HPLC with the sensitivity of electrochemical detection. acs.org
Electrochemical BiosensorEnzyme-modified electrodeSpecific enzymatic reaction with the analyte leading to a detectable signal.High selectivity. nih.gov

This table suggests potential electrochemical methods that could be adapted for the analysis of this compound.

Emerging Research Areas and Future Perspectives

Exploration of Novel Derivatives with Tunable Properties

The core structure of 2-[(methylsulfanyl)methyl]aniline offers a versatile scaffold for the synthesis of a wide array of novel derivatives. By strategically modifying its chemical structure, researchers can fine-tune its physicochemical and biological properties, paving the way for tailored applications.

The introduction of various substituents onto the aniline (B41778) ring or modification of the methylsulfanyl group can significantly impact the molecule's characteristics. For instance, the synthesis of new polyaniline derivatives based on ortho-substituted anilines has demonstrated that the physicochemical properties of the resulting polymers can be adjusted. rsc.orgnih.gov The steric and electronic effects of the substituent play a crucial role in determining the properties of these new materials. nih.gov This principle can be directly applied to this compound to create a library of derivatives with a spectrum of properties.

Furthermore, synthetic strategies employed for other aniline derivatives, such as the multi-step synthesis of 2-substituted aniline pyrimidine (B1678525) derivatives, can be adapted. mdpi.com These methods, which may involve reactions like SN2 and the use of catalysts such as p-toluenesulfonic acid, allow for the introduction of diverse functional groups. mdpi.comacs.org The resulting derivatives can then be screened for enhanced biological activities or novel material properties. The exploration of different synthetic routes, including those used for quinoline-sulphonamide derivatives, can also provide pathways to new compounds with unique attributes. rsc.org

A systematic approach to derivatization, as demonstrated in the study of aniline derivatives containing a 1-substituted 1,2,3-triazole system, can be highly informative. By creating a series of compounds with varying substituents at different positions on the aniline ring, it is possible to establish a clear relationship between the structure and the resulting lipophilicity and pharmacokinetic profiles. nih.govresearchgate.net

The table below outlines potential derivatization strategies for this compound and the anticipated tunable properties.

Derivatization StrategyTarget MoietyPotential Substituents/ModificationsAnticipated Tunable Properties
Ring SubstitutionAniline RingElectron-donating groups (e.g., -OCH3, -CH3), Electron-withdrawing groups (e.g., -NO2, -CF3), Halogens (e.g., -F, -Cl, -Br)Electronic properties, pKa, solubility, biological activity
N-Alkylation/N-ArylationAmino GroupAlkyl chains of varying lengths, Aryl groupsLipophilicity, steric hindrance, hydrogen bonding capacity
Sulfide (B99878) OxidationMethylsulfanyl GroupSulfoxide (B87167), SulfonePolarity, hydrogen bonding capacity, metabolic stability
Methyl Group ModificationMethylsulfanyl GroupLarger alkyl groups, functionalized alkyl groupsSteric bulk, introduction of reactive handles

Integration of Multi-omics Data in Biological Activity Research

To gain a comprehensive understanding of the biological activities of this compound and its derivatives, researchers are increasingly turning to the integration of multi-omics data. This systems biology approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex molecular mechanisms underlying a compound's effects. mdpi.com

The application of multi-omics is particularly relevant for sulfur-containing compounds, as sulfur metabolism is a crucial aspect of cellular physiology. nih.govwikipedia.org By employing techniques such as quantitative sulfur metabolomics, it is possible to trace the metabolic fate of this compound within a biological system and identify any resulting perturbations in sulfur-containing metabolites. nih.gov For example, a multi-omics investigation into the effects of a compound could involve analyzing changes in gene expression (transcriptomics) in response to treatment, alongside profiling alterations in protein levels (proteomics) and small molecule metabolites (metabolomics). mdpi.com

Integrating genomics with metabolomics can be a powerful strategy to link the genetic makeup of an organism to its metabolic response to a chemical compound. nih.govresearchgate.net This approach could identify genetic polymorphisms that influence the bioactivity or metabolism of this compound, paving the way for personalized applications. Network-based multi-omics integrative analysis methods are also emerging as valuable tools in drug discovery, capable of identifying drug targets and predicting drug responses by analyzing the complex interplay of different molecular layers. nih.govresearchgate.net

The following table illustrates how different omics technologies could be applied to study the biological activity of this compound.

Omics TechnologyResearch QuestionPotential Findings
Genomics Are there genetic variations that influence the response to the compound?Identification of single nucleotide polymorphisms (SNPs) or other genetic markers associated with efficacy or metabolism.
Transcriptomics Which genes are up- or down-regulated upon exposure to the compound?Elucidation of signaling pathways and cellular processes affected by the compound.
Proteomics How does the compound alter the cellular protein landscape?Identification of protein targets and downstream effects on protein expression and post-translational modifications.
Metabolomics What are the metabolic byproducts of the compound and how does it affect endogenous metabolite levels?Understanding the metabolic fate of the compound and its impact on cellular metabolism, particularly sulfur-related pathways.

Advanced Computational Modeling for Mechanism Elucidation

In parallel with experimental work, advanced computational modeling is becoming an indispensable tool for elucidating the mechanism of action of this compound and its derivatives at the molecular level. Techniques such as Density Functional Theory (DFT) and molecular docking provide valuable insights into the compound's structural, electronic, and interactive properties.

DFT studies are particularly useful for understanding the fundamental electronic properties of aniline derivatives. nih.govresearchgate.net By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's reactivity and potential for charge transfer interactions. acs.orgnih.gov DFT can also be used to analyze the structural characteristics of the molecule, such as bond lengths and angles, and how these are influenced by different substituents. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This approach can be used to identify potential biological targets for this compound derivatives and to understand the key molecular interactions that govern their binding affinity. nih.gov By virtually screening a library of derivatives against a panel of known protein targets, researchers can prioritize the synthesis of compounds with the highest predicted activity.

The insights gained from these computational models can guide the rational design of new derivatives with improved potency and selectivity. For example, if a molecular docking study reveals a critical hydrogen bond interaction between the aniline's amino group and a target protein, new derivatives can be designed to optimize this interaction.

The table below summarizes the application of different computational modeling techniques to the study of this compound.

Computational TechniqueApplicationInsights Gained
Density Functional Theory (DFT) Calculation of electronic properties (HOMO, LUMO, electrostatic potential) and structural parameters.Understanding of reactivity, stability, and the influence of substituents on the molecule's properties.
Molecular Docking Prediction of binding modes and affinities to biological targets.Identification of potential protein targets and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the compound and its complex with a biological target over time.Assessment of the stability of the ligand-receptor complex and the role of solvent effects.
Quantitative Structure-Activity Relationship (QSAR) Development of mathematical models that relate the chemical structure of a series of compounds to their biological activity.Prediction of the activity of new, unsynthesized derivatives and identification of key structural features for activity.

Sustainable Synthesis and Application Development

In line with the growing emphasis on green chemistry, a significant future direction for research on this compound involves the development of sustainable synthesis routes and environmentally friendly applications. youtube.com Traditional methods for synthesizing anilines can involve harsh reagents and generate significant waste. researchgate.net

Future research will likely focus on one-pot synthesis procedures and the use of eco-friendly catalysts. researchgate.netijtsrd.com For example, the use of a magnesium sulphate-glacial acetic acid system has been reported as a benign and inexpensive catalyst for the acetylation of aniline. ijtsrd.com Similarly, the development of processes that utilize circularly used metal oxides and avoid environmentally harmful byproducts represents a significant step towards sustainable aniline production. google.com The direct oxidation of anilines using cost-effective catalysts in green solvents like water also presents a promising avenue for the environmentally friendly synthesis of aniline derivatives. acs.org

In terms of applications, the unique properties of this compound and its derivatives could be harnessed for various sustainable technologies. For instance, aniline derivatives are precursors for the synthesis of conducting polymers. rroij.com The development of new polymers based on this compound could lead to materials with novel electronic and sensory properties, potentially for use in chemical sensors. rsc.orgnih.gov

The exploration of this compound and its derivatives as building blocks for pharmaceuticals and agrochemicals also falls under the umbrella of sustainable development, provided that their synthesis and application are designed to minimize environmental impact. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these efforts.

The following table outlines potential strategies for the sustainable synthesis and application of this compound.

Area of FocusSustainable ApproachPotential Outcome
Synthesis One-pot reactionsReduced waste, energy, and resource consumption.
Use of green catalysts (e.g., recyclable, non-toxic)Minimized environmental impact of the synthetic process.
Utilization of renewable starting materialsReduced reliance on fossil fuels.
Reactions in green solvents (e.g., water, supercritical CO2)Elimination of volatile organic compounds (VOCs).
Application Development of biodegradable polymersReduced plastic pollution.
Use as a scaffold for green pesticidesMore environmentally friendly crop protection.
Incorporation into materials for energy applications (e.g., organic solar cells)Contribution to renewable energy technologies.
Design of highly selective catalysts for green chemical transformationsMore efficient and sustainable industrial processes.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.